10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol
Overview
Description
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol, also known as 5-cholestene-3β-thiol, is a derivative of cholesterol where the hydroxyl group at the 3-position is replaced by a thiol group. This compound belongs to the class of cholesteric liquid crystals and is known for its ability to stabilize silver nanoparticles. This compound is widely used in plasma membrane research and drug delivery systems .
Mechanism of Action
Thiocholesterol, also known as 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol or Cholest-5-ene-3.beta.-thiol, is a lipid similar to cholesterol, except that the hydroxyl group is replaced with a thiol group .
Target of Action
Thiocholesterol is primarily used in the synthesis of cationic lipids and is a stronger stabilizer of silver nanoparticles (SNPs) . It is also used for plasma membrane research and drug delivery .
Mode of Action
Thiocholesterol interacts with its targets by stabilizing them. For instance, it stabilizes silver nanoparticles (SNPs), making it a crucial component in nanoparticle research . It can also be used as a chain transfer agent (CTA) for the radical polymerization of HPMA monolactate and HPMA dilactate monomers to form copolymers .
Biochemical Pathways
It is known that thiocholesterol plays a role in the synthesis of cationic lipids and the stabilization of silver nanoparticles (snps)
Result of Action
Thiocholesterol’s action results in the stabilization of its targets, such as silver nanoparticles (SNPs), and the synthesis of cationic lipids . It can also be used for plasma membrane research and drug delivery .
Action Environment
The action, efficacy, and stability of Thiocholesterol can be influenced by various environmental factors. For instance, the stability of Thiocholesterol may be affected by temperature, as it is recommended to be stored at 2-8°C
Biochemical Analysis
Biochemical Properties
Thiocholesterol interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of cationic lipids and stabilization of silver nanoparticles (SNPs)
Cellular Effects
It is known to be used for plasma membrane research and drug delivery , suggesting that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role in the synthesis of cationic lipids and stabilization of silver nanoparticles (SNPs) suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potential impacts on enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol can be synthesized through several methods. One common approach involves the reaction of cholesterol with thiolating agents under specific conditions. For instance, the reaction of cholesterol with thiourea in the presence of hydrochloric acid can yield thiocholesterol. Another method involves the use of Lawesson’s reagent, which converts the hydroxyl group of cholesterol to a thiol group .
Industrial Production Methods: Industrial production of thiocholesterol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert thiocholesterol back to cholesterol.
Substitution: The thiol group in thiocholesterol can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Cholesterol.
Substitution: Various thioether derivatives.
Scientific Research Applications
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of cationic lipids and as a stabilizer for silver nanoparticles.
Biology: Employed in plasma membrane research to study membrane dynamics and interactions.
Medicine: Utilized in drug delivery systems to enhance the stability and delivery of therapeutic agents.
Industry: Applied in the development of cholesteric liquid crystals for display technologies and other applications .
Comparison with Similar Compounds
Cholesterol: The parent compound, which has a hydroxyl group instead of a thiol group.
Cholesteryl acetate: An ester derivative of cholesterol.
Cholesteryl chloride: A halogenated derivative of cholesterol
Uniqueness of 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol: this compound is unique due to its thiol group, which imparts distinct chemical properties such as the ability to form strong bonds with metals and participate in unique chemical reactions. This makes it particularly valuable in applications involving nanoparticle stabilization and membrane research .
Properties
CAS No. |
1249-81-6 |
---|---|
Molecular Formula |
C27H46S |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol |
InChI |
InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
QGVQZRDQPDLHHV-DPAQBDIFSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)S)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C |
1249-81-6 | |
Synonyms |
thiocholesterol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thiocholesterol in biological systems?
A1: Thiocholesterol's mechanism of action primarily stems from its structural similarity to cholesterol, allowing it to interact with biological membranes and influence their properties. [] While its exact targets are diverse and depend on the specific context, a recurring theme is its interaction with lipid bilayers and its potential to disrupt membrane integrity, particularly in the presence of certain toxins. [] For instance, thiocholesterol exhibits a higher affinity for streptolysin O, a cholesterol-dependent cytolysin, compared to cholesterol itself. []
Q2: How does thiocholesterol impact hepatic gluconeogenesis?
A2: Research indicates that thiocholesterol, acting as a hydrolysis-resistant derivative of cholesterol sulfate, demonstrates a potent ability to inhibit hepatic gluconeogenesis. [, ] This effect is linked to its interaction with the HNF4α-SULT2B1b-CS axis, an endogenous regulatory pathway. Thiocholesterol effectively suppresses HNF4α-mediated gluconeogenesis, potentially by influencing the acetylation status of HNF4α via modulation of the Sirt1 deacetylase. []
Q3: Can thiocholesterol be used to improve insulin sensitivity?
A3: Preclinical studies in mice models suggest that thiocholesterol holds promise for improving insulin sensitivity. In high-fat-diet-induced diabetic mice, administration of thiocholesterol led to enhanced insulin sensitivity and a reduction in hyperglycemia. [] These findings highlight its potential as a therapeutic agent for managing metabolic disorders.
Q4: What is the molecular formula and weight of thiocholesterol?
A4: Thiocholesterol, also known as cholest-5-en-3β-thiol, has the molecular formula C27H46S and a molecular weight of 402.7 g/mol. []
Q5: Which spectroscopic techniques are commonly employed to characterize thiocholesterol?
A5: A range of spectroscopic methods are utilized for the characterization of thiocholesterol, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze molecular vibrations, particularly the characteristic S-H and C=C stretches in thiocholesterol. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, differentiating thiocholesterol from cholesterol by the distinct chemical shifts of protons near the sulfur atom. [, , ]
- Mass Spectrometry (MS): MS techniques, such as MALDI-TOF, are valuable for determining the molecular weight and analyzing fragmentation patterns of thiocholesterol and its derivatives. []
Q6: Does thiocholesterol exhibit catalytic activity?
A6: Based on the provided research, thiocholesterol is primarily studied for its biophysical properties and interactions within biological systems. There is no direct evidence suggesting inherent catalytic activity associated with thiocholesterol.
Q7: Have computational methods been employed to study thiocholesterol?
A7: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques can offer valuable insights into thiocholesterol's behavior. Molecular dynamics simulations can elucidate its interactions within lipid bilayers, while quantum chemical calculations can provide information about its electronic structure and reactivity. Structure-activity relationship (SAR) studies, potentially aided by computational models, can guide the design of thiocholesterol analogs with tailored properties.
Q8: Are there any established formulation strategies to enhance the delivery of thiocholesterol?
A8: Several approaches have been explored to improve the delivery and bioavailability of thiocholesterol. These include:
- Liposomal Encapsulation: Incorporating thiocholesterol into liposomes can enhance its solubility, stability, and targeted delivery to specific tissues or cells. [, ]
- Polymer Conjugation: Conjugating thiocholesterol to polymers, such as poly(amidoamine) (PAA) or poly(vinyl alcohol) (PVA), can create amphiphilic constructs that self-assemble into nanoparticles, offering improved delivery and controlled release properties. [, ]
- Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of thiocholesterol. []
Q9: What is the current regulatory landscape surrounding thiocholesterol?
A9: Thiocholesterol is primarily considered a research chemical, and its use in therapeutic applications is still in preclinical stages. As such, specific SHE regulations governing its use may vary depending on the geographical location and intended application.
Q10: Has the efficacy of thiocholesterol been evaluated in clinical trials?
A10: To date, there is no published data on the use of thiocholesterol in human clinical trials. Its therapeutic potential is supported by preclinical studies in animal models.
Q11: How is thiocholesterol typically quantified in biological samples?
A11: Quantitative analysis of thiocholesterol often involves chromatographic techniques coupled with sensitive detectors. High-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with mass spectrometry (MS) or ultraviolet (UV) detection, offer the sensitivity and selectivity required for its accurate determination.
Q12: Does thiocholesterol exhibit good solubility in aqueous media?
A12: Thiocholesterol, like cholesterol, displays poor solubility in water due to its hydrophobic nature. This limited aqueous solubility can hinder its bioavailability and therapeutic applications. Formulation strategies, as discussed earlier, are crucial to overcome this challenge.
Q13: Does thiocholesterol interact with drug transporters or metabolizing enzymes?
A13: Limited information is available regarding thiocholesterol's interactions with drug transporters or metabolizing enzymes. Given its structural resemblance to cholesterol, it might interact with proteins involved in cholesterol transport and metabolism.
Q14: Is thiocholesterol biodegradable?
A14: While specific studies on thiocholesterol's biodegradation are limited, its structural similarity to cholesterol suggests a potential for breakdown by enzymatic processes in biological systems.
Q15: Are there viable alternatives to thiocholesterol for its potential applications?
A15: Depending on the specific application, various alternatives to thiocholesterol might exist. For instance, other cholesterol analogs or synthetic lipids with tailored properties could be considered. The choice of alternative depends on factors such as target specificity, desired activity, and toxicity profile.
Q16: What are the key milestones in the research on thiocholesterol?
A16: Research on thiocholesterol has progressed through several key milestones, including:
- Early Synthesis and Characterization: The initial synthesis and characterization of thiocholesterol laid the foundation for understanding its fundamental properties. []
- Biophysical Studies: Investigations into its interactions with lipid membranes and model systems provided insights into its behavior in biological environments. [, , ]
- Therapeutic Potential: Discoveries highlighting its potential in managing hyperglycemia and insulin resistance have opened new avenues for therapeutic exploration. [, ]
- Delivery and Formulation Strategies: Research focused on improving its delivery and bioavailability, through approaches like liposomal encapsulation and polymer conjugation, represents a significant step towards its clinical translation. [, , ]
Q17: How has thiocholesterol contributed to interdisciplinary research?
A17: Thiocholesterol's unique properties have fostered collaborations across diverse scientific disciplines:
- Chemistry and Material Science: Its use in creating self-assembled monolayers and nanostructured materials highlights its relevance in material science. [, , ]
- Biochemistry and Pharmacology: Investigations into its interactions with biological membranes and potential therapeutic targets bridge chemistry and biology. [, , ]
- Drug Delivery and Nanotechnology: Efforts to improve its delivery and bioavailability leverage nanotechnology and pharmaceutical sciences. [, , ]
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